molecular formula C10H18N4O B11730738 3-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

3-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11730738
M. Wt: 210.28 g/mol
InChI Key: JDVWRHDKHRQXJH-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The amino group and the carboxamide group can be introduced through substitution reactions using appropriate reagents such as amines and carboxylic acid derivatives.

    Alkylation: The N-ethyl and N-methyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a ligand for studying enzyme interactions or as a probe for investigating cellular pathways.

Medicine

Potential medicinal applications include its use as a drug candidate for treating various diseases, depending on its biological activity and pharmacokinetic properties.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-pyrazole-4-carboxamide: Lacks the N-ethyl and N-methyl groups.

    N-ethyl-N-methyl-1H-pyrazole-4-carboxamide: Lacks the amino group.

    1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the amino and N-ethyl-N-methyl groups.

Uniqueness

The presence of the amino group, N-ethyl, and N-methyl groups in 3-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide may confer unique chemical and biological properties, such as increased solubility, enhanced reactivity, or specific interactions with biological targets.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-amino-N-ethyl-N-methyl-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O/c1-5-13(4)10(15)8-6-14(7(2)3)12-9(8)11/h6-7H,5H2,1-4H3,(H2,11,12)

InChI Key

JDVWRHDKHRQXJH-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=CN(N=C1N)C(C)C

Origin of Product

United States

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